molecular formula C19H16FN5O B2757700 6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-38-4

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2757700
CAS No.: 893936-38-4
M. Wt: 349.369
InChI Key: RNINYLPVCXEJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities, including its role as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of CDK2. CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-6-7-13(2)14(8-12)10-24-11-21-18-17(19(24)26)22-23-25(18)16-5-3-4-15(20)9-16/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINYLPVCXEJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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